Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole
Description
Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole is a bicyclic heterocyclic compound featuring a fused furan-pyrrole ring system with two fluorine atoms at the 3,3-positions in a cis configuration. The fluorine substituents enhance metabolic stability and influence electronic properties, while the fused ring system provides conformational rigidity, making it a candidate for targeting enzymes or receptors requiring precise spatial interactions.
Properties
Molecular Formula |
C6H10ClF2NO |
|---|---|
Molecular Weight |
185.60 g/mol |
IUPAC Name |
(3aS,6aR)-3,3-difluoro-2,3a,4,5,6,6a-hexahydrofuro[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C6H9F2NO.ClH/c7-6(8)3-10-5-2-9-1-4(5)6;/h4-5,9H,1-3H2;1H/t4-,5-;/m0./s1 |
InChI Key |
HGSSADDQUHBKPU-FHAQVOQBSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)OCC2(F)F.Cl |
Canonical SMILES |
C1C2C(CN1)OCC2(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable difluorinated precursor, the compound can be synthesized through a series of reactions involving cyclization, reduction, and functional group transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of industrial organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up reactions from laboratory to industrial scale, and ensuring the availability of high-quality starting materials .
Chemical Reactions Analysis
Types of Reactions
Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated furan derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fused Pyrrole Systems
Several compounds share the [2,3-c] fused pyrrole motif, though with variations in substituents and ring saturation. Key examples include:
Key Observations :
- Conformational Rigidity: The hexahydro (saturated) furan-pyrrole system in the target compound contrasts with aromatic systems (e.g., pyrrolo[2,3-c]quinolinones), which may reduce metabolic oxidation but limit π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
